molecular formula C7H7Cl3Ge B1611539 Benzyltrichlorogermane CAS No. 6181-21-1

Benzyltrichlorogermane

Cat. No.: B1611539
CAS No.: 6181-21-1
M. Wt: 270.1 g/mol
InChI Key: FOFBSKVKYLFXSD-UHFFFAOYSA-N
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Description

Benzyltrichlorogermane is a chemical compound with the molecular formula C7H7Cl3Ge and a molecular weight of 270.13 . It is primarily used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related study discusses the reactions of trichlorogermane HGeCl3 with pyridine donors . This could potentially provide insights into the synthesis of this compound.

Scientific Research Applications

Synthesis and Reactions

Benzyltrichlorogermane is involved in the synthesis of various organometallic compounds. In one study, the reaction of benzthiazol-2-yl and benzoxazol-2-yl-trimethylstannane with methyltrichlorogermane led to the formation of mono-, bis-, and tris-heterocyclic substituted germanes, which are important in organometallic chemistry (Jutzi & Gilge, 1983).

Photoinitiators and Radical Sources

Acylgermanes, closely related to this compound, have been demonstrated as efficient photoinitiators, which are substances that promote polymerization in response to light. These compounds play a significant role in the formation of radicals, which are essential in various chemical processes (Neshchadin et al., 2013).

Spectroscopic Studies

This compound has been studied using spectroscopic techniques like infrared absorption and Raman spectroscopy. These studies provide valuable insights into the molecular structure and fundamental vibrations of compounds containing this compound (Durig, Sink, & Bush, 1966).

Chromatographic Analysis

Challenges in chromatographic determination using octadecyl stationary phases have been investigated for benzylgermanium derivatives, including this compound. This research is crucial for understanding the behavior of such compounds in analytical chemistry (Kluska et al., 2010).

Dental Material Applications

This compound derivatives have been explored as photoinitiators for dental materials. Their use in dental composites, with a focus on mechanical properties and UV stability, shows the versatility of this compound in materials science (Moszner et al., 2008).

Mechanism of Action

The mechanism of action for Benzyltrichlorogermane was not found in the search results. This could be due to the fact that it is primarily used for research and development purposes , and its mechanism of action may depend on the specific context of the research.

Safety and Hazards

Benzyltrichlorogermane can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, mist, gas or vapours. Contact with skin and eyes should be avoided. In case of exposure, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .

Future Directions

Specific future directions for Benzyltrichlorogermane were not found in the search results. As it is primarily used for research and development purposes , its future directions may depend on the outcomes of ongoing research in this field.

Properties

IUPAC Name

benzyl(trichloro)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3Ge/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFBSKVKYLFXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Ge](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501777
Record name Benzyl(trichloro)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6181-21-1
Record name Benzyl(trichloro)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyltrichlorogermane
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Benzyltrichlorogermane
Reactant of Route 3
Benzyltrichlorogermane
Reactant of Route 4
Benzyltrichlorogermane
Reactant of Route 5
Benzyltrichlorogermane
Reactant of Route 6
Benzyltrichlorogermane

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